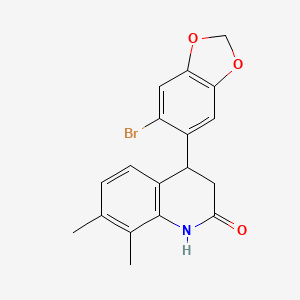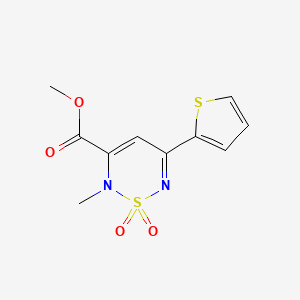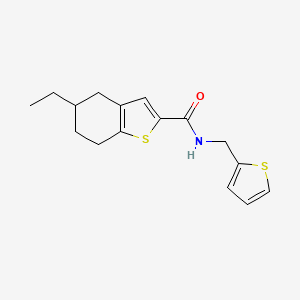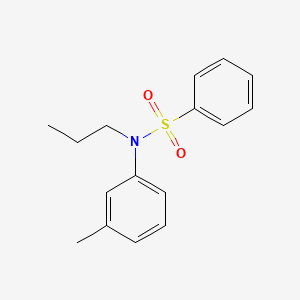
4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone
Descripción general
Descripción
4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone, also known as BDQ, is a novel anti-tuberculosis drug that has shown promising results in the treatment of drug-resistant tuberculosis. BDQ has been developed by Janssen Pharmaceuticals and has received approval from the US Food and Drug Administration (FDA) for the treatment of multidrug-resistant tuberculosis (MDR-TB).
Mecanismo De Acción
4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone inhibits the activity of ATP synthase, an enzyme that is essential for the energy metabolism of Mycobacterium tuberculosis. By inhibiting ATP synthase, 4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone disrupts the energy metabolism of the bacteria, leading to its death. 4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has a unique mechanism of action compared to the existing drugs, which target the cell wall or DNA synthesis of the bacteria.
Biochemical and Physiological Effects:
4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been shown to have a low toxicity profile in preclinical and clinical studies. 4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone is metabolized by the liver and excreted in the urine. 4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been shown to have a long half-life, which allows for once-daily dosing. 4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been shown to have minimal drug-drug interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has several advantages for laboratory experiments. 4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has a unique mechanism of action compared to the existing drugs, which allows for the study of the energy metabolism of Mycobacterium tuberculosis. 4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been shown to have a low toxicity profile, which allows for the study of its effects on the bacteria without causing harm to the host. However, the high cost of 4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone may limit its use in laboratory experiments.
Direcciones Futuras
There are several future directions for the research on 4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone. One direction is to study the efficacy of 4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone in combination with other drugs for the treatment of MDR-TB and XDR-TB. Another direction is to study the use of 4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone in the treatment of other bacterial infections. The development of new formulations of 4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone that can be administered through different routes, such as inhalation or injection, is another direction for future research. Finally, the study of the mechanism of action of 4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone and its effects on the energy metabolism of Mycobacterium tuberculosis is an area of future research.
Aplicaciones Científicas De Investigación
4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its efficacy in the treatment of MDR-TB. In clinical trials, 4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has shown superior results compared to the existing drugs in treating MDR-TB. 4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has also shown activity against extensively drug-resistant tuberculosis (XDR-TB). 4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been included in the World Health Organization's (WHO) list of essential medicines for the treatment of MDR-TB.
Propiedades
IUPAC Name |
4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c1-9-3-4-11-12(6-17(21)20-18(11)10(9)2)13-5-15-16(7-14(13)19)23-8-22-15/h3-5,7,12H,6,8H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBCCFOGARQARE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CC(=O)N2)C3=CC4=C(C=C3Br)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-bromo-1,3-benzodioxol-5-yl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4761417.png)
![2-[(1-methyl-1H-indol-3-yl)carbonyl]-N-propylhydrazinecarboxamide](/img/structure/B4761426.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4761431.png)

![ethyl 4-{[(propylamino)carbonothioyl]amino}benzoate](/img/structure/B4761440.png)
![2-({[2-(allyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride](/img/structure/B4761457.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methoxyacetamide](/img/structure/B4761463.png)

![2-methoxy-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4761469.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4761478.png)


![methyl 5-(aminocarbonyl)-2-({[2-(1,3-benzodioxol-5-yl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4761496.png)
![N-[5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide](/img/structure/B4761497.png)